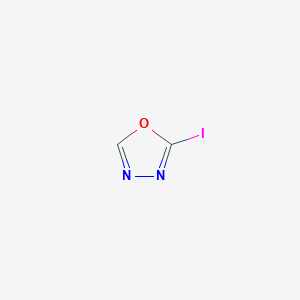

2-Iodo-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HIN2O/c3-2-5-4-1-6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYOBQZJYTVHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-1,3,4-oxadiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide outlines plausible synthetic routes adapted from established methodologies for analogous 1,3,4-oxadiazole derivatives.

Introduction

The 1,3,4-oxadiazole ring is a vital scaffold in the development of therapeutic agents and functional organic materials, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a halogen atom, such as iodine, onto the oxadiazole core can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding and cross-coupling reactions. This makes this compound a valuable, yet underexplored, building block for the synthesis of novel chemical entities.

Proposed Synthetic Pathways

Synthesis via Sandmeyer-Type Reaction

This approach leverages the well-established synthesis of 2-amino-1,3,4-oxadiazoles and their subsequent conversion to the corresponding iodo derivative via a diazotization-iodination sequence, analogous to the Sandmeyer reaction on aromatic amines.[3][4]

Caption: Proposed Sandmeyer-type synthesis of this compound.

Synthesis from 1,3,4-Oxadiazole-2-thione

Another viable route involves the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol (which exists in tautomeric equilibrium with the thione form) and subsequent conversion of the thiol group to an iodo group.[1]

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

Spectroscopic Profile of 2-Iodo-1,3,4-Oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-iodo-1,3,4-oxadiazole. Due to the limited availability of published experimental data for this specific compound, this document presents a predictive and representative spectroscopic profile based on the known characteristics of the 1,3,4-oxadiazole ring system and iodo-substituted heteroaromatics. The data herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of related compounds in drug discovery and materials science.

Introduction to this compound

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an iodine atom at the 2-position of the oxadiazole ring offers a unique handle for further functionalization through various cross-coupling reactions, making this compound a valuable synthetic intermediate. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this key building block.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | C5-H |

Note: The chemical shift of the single proton on the oxadiazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the heterocyclic system and the iodine substituent.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 165 | C5 |

| ~90 - 100 | C2 (C-I) |

Note: The carbon atom bonded to iodine (C2) is expected to have a significantly shielded chemical shift compared to the other carbon atom (C5) in the ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak-Medium | C-H stretch (aromatic) |

| ~1600 - 1650 | Medium-Strong | C=N stretch |

| ~1050 - 1100 | Strong | C-O-C stretch (in-ring) |

| ~950 - 1000 | Medium | Ring breathing |

| ~600 - 700 | Medium-Strong | C-I stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 127 | Medium | [I]⁺ |

| 69 | Medium-High | [C₂HN₂O]⁺ |

Note: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation may involve the loss of iodine and cleavage of the oxadiazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample solution is infused or injected into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-iodo-1,3,4-oxadiazole. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-established chemistry of the 1,3,4-oxadiazole ring system and the known reactivity of iodo-substituted aromatic heterocycles. This guide is intended to serve as a valuable resource for researchers utilizing this versatile synthetic intermediate.

Chemical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an iodine atom substituted at the 2-position. The 1,3,4-oxadiazole ring is known to be thermally stable. The parent, unsubstituted 1,3,4-oxadiazole is a liquid with a boiling point of 150°C[1]. The introduction of an iodine atom is expected to significantly increase the molecular weight and likely raise the boiling point. Aryl-substituted 1,3,4-oxadiazoles generally have higher melting and boiling points[1].

Table 1: Estimated Physicochemical Properties of this compound

| Property | Value | Source/Justification |

| Molecular Formula | C₂HIN₂O | Calculated |

| Molecular Weight | 195.95 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from halo-substituted analogs |

| Boiling Point | > 150°C | Estimated based on the parent compound[1] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | General property of similar heterocyclic compounds |

Spectroscopic Characterization (Predicted)

-

¹H NMR: A single peak is expected for the proton at the 5-position. In the parent 1,3,4-oxadiazole, this proton appears at δ 8.73 ppm (in CDCl₃), indicating a highly deshielded environment due to the electron-withdrawing nature of the ring[2].

-

¹³C NMR: Two distinct signals are anticipated for the carbon atoms of the oxadiazole ring. In substituted 1,3,4-oxadiazoles, the carbon atoms of the ring typically resonate in the range of 150-165 ppm. The carbon bearing the iodine atom (C2) would likely be shifted upfield compared to the proton-bearing carbon (C5) due to the heavy-atom effect of iodine.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C=N stretching vibration (around 1640-1650 cm⁻¹) and the C-O-C stretching of the oxadiazole ring (around 1020 cm⁻¹)[3].

Synthesis of this compound

A plausible synthetic route to this compound would likely involve the cyclization of a suitable precursor followed by iodination, or the cyclization of an iodine-containing precursor. A common method for forming the 1,3,4-oxadiazole ring is the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.

A potential synthetic pathway is outlined below:

References

Stability and Storage Conditions for 2-Iodo-1,3,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inferred stability and recommended storage conditions for 2-Iodo-1,3,4-oxadiazole. Due to the limited availability of public domain data on this specific molecule, this guide synthesizes information from studies on the 1,3,4-oxadiazole core, iodo-aromatic compounds, and related halogenated heterocycles. The recommendations provided are based on established chemical principles and are intended to ensure the integrity and purity of this compound for research and development purposes.

Inferred Physicochemical Properties and Stability Profile

The 1,3,4-oxadiazole ring is known for its thermal stability, which is often enhanced by aryl substitution.[1] Theoretical studies have shown that the 1,3,4-oxadiazole isomer is the most stable among the oxadiazole isomers.[2] However, the presence of an iodine substituent on the heterocyclic ring introduces potential instabilities, primarily related to photosensitivity and susceptibility to nucleophilic attack.

Thermal Stability

The 1,3,4-oxadiazole core is generally thermally robust.[1] This stability is attributed to its aromatic character. While specific differential scanning calorimetry (DSC) data for this compound is not available, substituted 1,3,4-oxadiazoles have been shown to be thermally stable.[1] It is anticipated that this compound will exhibit good thermal stability in the solid state when protected from light.

Photostability

Aromatic iodides are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or visible light, leading to the formation of radical species. This can initiate a cascade of degradation reactions, resulting in discoloration (often a purplish or brownish hue due to the formation of elemental iodine) and the formation of impurities. Therefore, it is critical to protect this compound from light at all times.

Hydrolytic Stability

The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can catalyze ring opening. A forced degradation study on a similar halogenated 1,3,4-oxadiazole derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, showed that the compound was resistant to photolysis in neutral and acidic environments but did degrade under oxidative and alkaline hydrolytic stress.[3][4] It is therefore recommended to avoid strongly acidic or basic aqueous environments to prevent hydrolysis of the oxadiazole ring.

Oxidative Stability

The aforementioned forced degradation study also indicated that a halogenated 1,3,4-oxadiazole derivative showed some degradation under oxidative stress.[3][4] The iodine atom in this compound could be susceptible to oxidation. Therefore, contact with strong oxidizing agents should be avoided.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended for this compound to ensure its long-term integrity:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of any potential thermal degradation and preserve long-term stability. |

| Light | Protect from light (Store in amber vials or in the dark) | To prevent photolytic cleavage of the carbon-iodine bond and subsequent degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment | To prevent potential hydrolysis of the oxadiazole ring. |

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

Experimental Protocol for Stability Testing

To quantitatively assess the stability of this compound, a forced degradation study followed by a long-term stability study is recommended. The following protocol is adapted from a study on a similar halogenated 1,3,4-oxadiazole derivative.[3][4]

Forced Degradation Study

The objective of a forced degradation study is to identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.[5]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 105°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified duration.

Analytical Method for Stability Assessment

A stability-indicating method is crucial to separate the parent compound from any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode-Array Detection (DAD) is suitable for this purpose.

Example HPLC-DAD Method: [3][4]

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Monitor at a suitable wavelength (e.g., 254 nm) and acquire full spectra with DAD to identify peak purity. |

| Injection Volume | 10 µL |

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the re-test date or shelf life of the compound.

Study Design:

-

Storage Conditions: 2-8 °C, protected from light, in tightly sealed containers.

-

Time Points: 0, 3, 6, 9, 12, 18, and 24 months.

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.

Conclusion

References

- 1. rroij.com [rroij.com]

- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Iodination of the 1,3,4-Oxadiazole Ring at the 2-Position

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The introduction of an iodine atom onto this scaffold, particularly at the 2-position, opens up a plethora of possibilities for further functionalization through cross-coupling reactions, making it a critical building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the methodologies for the iodination of the 1,3,4-oxadiazole ring, with a focus on direct C-H functionalization at the 2-position.

Introduction to Iodinated 1,3,4-Oxadiazoles

Iodinated 1,3,4-oxadiazoles are highly versatile synthetic intermediates. The carbon-iodine bond serves as a valuable handle for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. While the synthesis of the 1,3,4-oxadiazole ring itself is well-established, often employing iodine-based reagents as oxidants for the cyclization of acylhydrazones, the direct iodination of a pre-formed 1,3,4-oxadiazole ring is a more nuanced challenge due to the electron-deficient nature of the heterocycle.

Methodologies for Iodination

The direct C-H iodination of the 1,3,4-oxadiazole ring at the 2-position is not as extensively documented as other heterocyclic systems. However, established methods for the iodination of electron-deficient heterocycles can be adapted. The primary approaches involve electrophilic iodination using potent iodinating agents.

Electrophilic Iodination

The electron-deficient character of the 1,3,4-oxadiazole ring necessitates the use of highly reactive electrophilic iodine species for direct C-H functionalization.

Key Reagents:

-

N-Iodosuccinimide (NIS): A common and versatile source of electrophilic iodine. Its reactivity can be enhanced by the addition of a strong acid or a Lewis acid catalyst.

-

Molecular Iodine (I2) with an Oxidant: In this system, molecular iodine is oxidized in situ to a more electrophilic species. Common oxidants include nitric acid, iodic acid (HIO3), and peroxides.

-

Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are powerful oxidants and can be used to generate electrophilic iodine species.

A serendipitous discovery of extra iodination on phenol substituents of 1,3,4-oxadiazoles was found during an I2-mediated oxidative cyclization.[1] This suggests the potential for direct iodination of the oxadiazole ring under similar conditions.

Experimental Protocols

While specific protocols for the direct iodination of the 1,3,4-oxadiazole ring at the 2-position are not abundant in the literature, the following represents a general procedure that can be adapted from methods used for other electron-deficient heterocycles.

General Protocol for Iodination using N-Iodosuccinimide (NIS)

This protocol is a generalized starting point for the direct iodination of a 2-substituted-1,3,4-oxadiazole. Optimization of the solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

-

2-Substituted-1,3,4-oxadiazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 2-substituted-1,3,4-oxadiazole (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.2 mmol).

-

Slowly add trifluoroacetic acid (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If no reaction is observed, the temperature can be gradually increased.

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-iodo-5-substituted-1,3,4-oxadiazole.

Quantitative Data

The following table summarizes representative yields for the synthesis of 1,3,4-oxadiazoles using iodine-mediated methods, which may provide insights into the conditions that could favor subsequent or in situ iodination of the oxadiazole ring.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyrrole-2-carbaldehyde and Benzohydrazide | 1. Imine formation; 2. I2/K2CO3, 1,4-dioxane, 85 °C | 2-(Pyrrol-2-yl)-5-phenyl-1,3,4-oxadiazole | 40-85 | [1] |

| Pyrrole-2-carbaldehyde and Benzohydrazide | NIS/NaOH, DMSO, 100 °C | Pyrrole-ligated 1,3,4-oxadiazoles | 80-98 | [1] |

| Acylthiosemicarbazides | I2/aq. NaOH | 2-Acylamino-substituted 1,3,4-oxadiazoles | Fair |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general concepts of electrophilic iodination and a typical experimental workflow.

Caption: General mechanism of electrophilic iodination on the 1,3,4-oxadiazole ring.

Caption: A typical experimental workflow for the iodination of a 1,3,4-oxadiazole.

Conclusion

The direct iodination of the 1,3,4-oxadiazole ring at the 2-position represents a key transformation for the synthesis of advanced pharmaceutical intermediates. While direct, high-yielding protocols are still emerging, the application of potent electrophilic iodinating reagents, such as NIS in the presence of an acid catalyst, provides a promising avenue for this C-H functionalization. Further research into optimizing reaction conditions and exploring novel iodinating systems will undoubtedly expand the synthetic utility of this important heterocyclic scaffold. This guide serves as a foundational resource for researchers aiming to incorporate iodinated 1,3,4-oxadiazoles into their drug discovery and development pipelines.

References

Theoretical and Computational Insights into 2-Iodo-1,3,4-Oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies related to the 2-iodo-1,3,4-oxadiazole scaffold. While direct experimental and computational data on the parent this compound molecule is limited in publicly available literature, this document extrapolates from extensive research on its derivatives to offer valuable insights for its potential application in drug discovery and materials science. The 1,3,4-oxadiazole ring is a key pharmacophore known for its metabolic stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an iodine atom at the 2-position is anticipated to modulate its electronic properties and reactivity, offering a unique avenue for novel molecular design.

Synthesis and Characterization of this compound Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, typically involving the oxidative cyclization of N-acylhydrazones or the cyclodesulfurization of acylthiosemicarbazides. While a direct and selective synthesis for this compound is not prominently documented, methods utilizing iodine-based reagents for cyclization are common and could potentially be adapted.

A prevalent synthetic strategy involves the reaction of acid hydrazides with aldehydes to form N-acylhydrazones, which then undergo oxidative cyclization. Reagents such as bis(trifluoroacetoxy)iodobenzene (PIFA) have been successfully employed for this transformation, yielding various 2,5-diaryl-1,3,4-oxadiazoles. Another approach utilizes potassium iodate as an oxidant for the conversion of acylthiosemicarbazides into 2-acylamino-1,3,4-oxadiazoles.[1]

Generalized Synthesis Workflow:

Experimental Protocol: Oxidative Cyclization using PIFA

A general procedure for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles involves the following steps:

-

N-Acylhydrazone Formation: An equimolar mixture of an aromatic aldehyde and an aromatic hydrazide is dissolved in a suitable solvent such as chloroform. A catalytic amount of trifluoroacetic acid is added, and the solution is refluxed for approximately 4 hours. After cooling, the solvent is removed under vacuum, and the resulting residue is washed with a cold non-polar solvent like diethyl ether to yield the N-acylhydrazone intermediate.

-

Oxidative Cyclization: The purified N-acylhydrazone is dissolved in a dry solvent like dichloromethane. To this solution, bis(trifluoroacetoxy)iodobenzene (PIFA) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is then washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 2,5-diaryl-1,3,4-oxadiazole.

Theoretical and Computational Analysis

Computational studies, particularly Density Functional Theory (DFT) and molecular docking, are instrumental in elucidating the structural, electronic, and biological properties of 1,3,4-oxadiazole derivatives. These methods provide insights into molecular geometry, electronic structure, reactivity, and potential interactions with biological targets.

Computational Analysis Workflow:

References

A Comprehensive Technical Guide to the Synthesis of 2-Halo-1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-halo-1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of a halogen atom at the 2-position provides a valuable handle for further functionalization through various cross-coupling reactions, making these compounds versatile building blocks in drug discovery and development. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for accessing 2-chloro-, 2-bromo-, 2-iodo-, and 2-fluoro-1,3,4-oxadiazoles, complete with detailed experimental protocols and quantitative data to facilitate their practical application in the laboratory.

Core Synthetic Strategies

The most prevalent and reliable methods for the synthesis of 2-halo-1,3,4-oxadiazoles commence with the corresponding 2-amino-1,3,4-oxadiazole precursors. These amino derivatives are readily prepared through several established routes, most commonly by the cyclization of semicarbazide or thiosemicarbazide derivatives. Once obtained, the 2-amino group can be efficiently converted to a halogen substituent via diazotization followed by a Sandmeyer or Balz-Schiemann reaction.

A general workflow for this synthetic approach is illustrated below:

CAS number and molecular formula of 2-Iodo-1,3,4-oxadiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-1,3,4-oxadiazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural features, this molecule holds potential as a versatile building block for the synthesis of more complex derivatives with diverse biological activities. This document outlines its chemical properties, plausible synthetic routes, expected reactivity, and potential applications based on the known characteristics of the 1,3,4-oxadiazole scaffold.

Chemical Identity and Properties

This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, with an iodine atom substituted at the 2-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2384542-06-5 | Internal Search |

| Molecular Formula | C₂HIN₂O | Internal Search |

| Molecular Weight | 195.95 g/mol | Internal Search |

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from related 1,3,4-oxadiazole derivatives. The presence of the electron-withdrawing oxadiazole ring and the bulky, polarizable iodine atom are expected to influence its solubility, reactivity, and biological interactions.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Iodine-Mediated Oxidative Cyclization

A likely synthetic approach involves the reaction of formylhydrazine with an iodinating agent, followed by cyclization. Alternatively, a precursor such as 2-amino-1,3,4-oxadiazole could undergo a Sandmeyer-type reaction to introduce the iodo group. A general iodine-mediated oxidative cyclization protocol for 2-amino-substituted 1,3,4-oxadiazoles has been described, which could be adapted.[1]

General Experimental Protocol for Iodine-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles (Adaptable for this compound) [1]

This protocol serves as a general guideline and would require optimization for the specific synthesis of this compound.

-

Step 1: Precursor Formation: A suitable aldehyde is condensed with semicarbazide to form a semicarbazone.

-

Step 2: Oxidative Cyclization: The semicarbazone is then treated with iodine in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol). The iodine mediates the oxidative C-O bond formation, leading to the 1,3,4-oxadiazole ring.

-

Step 3: Work-up and Purification: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified using techniques such as column chromatography or recrystallization.

Reactivity and Potential Applications

The reactivity of this compound is expected to be dictated by the C-I bond, making it a valuable substrate for cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed Suzuki cross-coupling reactions.[2][3][4][5][6] This reaction allows for the formation of a new carbon-carbon bond by coupling the oxadiazole with a boronic acid or its ester. This versatility enables the synthesis of a wide array of 2-aryl or 2-heteroaryl-1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9][10][11]

Experimental Workflow: Suzuki Cross-Coupling of this compound

Caption: General workflow for a Suzuki cross-coupling reaction involving this compound.

Quantitative Data (Expected Spectral Characteristics)

While specific spectral data for this compound is not available, the expected characteristics can be predicted based on the analysis of related 1,3,4-oxadiazole derivatives.[12][13]

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | A singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the C5-H proton. |

| ¹³C NMR | Two signals are expected for the carbon atoms of the oxadiazole ring. The C2 carbon, bonded to iodine, would appear at a lower field compared to the C5 carbon. |

| IR Spectroscopy | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching (around 1000-1250 cm⁻¹), and C-I stretching (around 500-600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 196, with a characteristic isotopic pattern due to the presence of iodine. |

Biological Significance and Signaling Pathways

The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[8][9][10][11] The introduction of an iodine atom can enhance these activities or introduce new pharmacological profiles due to its ability to form halogen bonds and its influence on the lipophilicity of the molecule.

While no specific signaling pathways involving this compound have been elucidated, its derivatives, obtained through reactions like Suzuki coupling, could potentially target a variety of biological pathways. For instance, many 1,3,4-oxadiazole-containing compounds have been shown to act as enzyme inhibitors or receptor antagonists.

Logical Relationship: From this compound to Potential Biological Targets

Caption: The utility of this compound as a scaffold for generating diverse derivatives for biological screening.

Conclusion

This compound represents a valuable, yet underexplored, building block in synthetic and medicinal chemistry. Its predicted reactivity, particularly in cross-coupling reactions, opens avenues for the creation of diverse libraries of 1,3,4-oxadiazole derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully unlock its potential in the development of novel therapeutic agents.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole derivatives as potential biological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Iodo-1,3,4-oxadiazole as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-1,3,4-oxadiazole as a key intermediate in the synthesis of diverse molecular architectures. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents at the 2-position of the 1,3,4-oxadiazole ring. This versatile building block opens avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of the this compound Intermediate

The synthesis of 2-iodo-1,3,4-oxadiazoles is crucial for their use as a synthetic intermediate. A common and effective method involves a two-step sequence starting from readily available carboxylic acids. The first step is the formation of a 2-amino-5-substituted-1,3,4-oxadiazole, which is then converted to the desired 2-iodo derivative via a Sandmeyer-type reaction.

Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

A variety of methods exist for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles. One common approach involves the oxidative cyclization of semicarbazones, which can be formed from the condensation of aldehydes with semicarbazide.[1][2] An alternative and often high-yielding method is the cyclization of acylthiosemicarbazides using an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin.[3]

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole

This protocol is adapted from literature procedures for the synthesis of 2-amino-1,3,4-oxadiazoles.[3][4]

-

Formation of Benzoylthiosemicarbazide: To a solution of benzoyl chloride (1.0 eq) in a suitable solvent such as THF, add thiosemicarbazide (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The product, 1-benzoylthiosemicarbazide, will precipitate and can be collected by filtration, washed with cold solvent, and dried.

-

Oxidative Cyclization: Suspend the 1-benzoylthiosemicarbazide (1.0 eq) in a solvent like dichloromethane (DCM). Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) and potassium iodide (catalytic amount) to the suspension. Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 2-amino-5-phenyl-1,3,4-oxadiazole.

Step 2: Sandmeyer Iodination of 2-Amino-5-substituted-1,3,4-oxadiazole

The Sandmeyer reaction is a well-established method for converting aromatic and heteroaromatic amines to halides via a diazonium salt intermediate.[5][6]

Experimental Protocol: Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole

This protocol is a generalized procedure based on known Sandmeyer iodination methods.[7]

-

Diazotization: Dissolve 2-amino-5-phenyl-1,3,4-oxadiazole (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A precipitate of the iodo-oxadiazole should form.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The crude 2-iodo-5-phenyl-1,3,4-oxadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Synthetic workflow for this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds at the 2-position of the oxadiazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is highly versatile and tolerates a wide range of functional groups.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura coupling of heteroaryl halides.[8][9]

-

Reaction Setup: To a reaction vessel, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Solvent and Reaction Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF/H₂O | 80 | 16 | 75-85 |

Yields are approximate and based on similar reactions reported in the literature.

Caption: Suzuki-Miyaura coupling experimental workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted heterocycles.[10]

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Phenylacetylene

This protocol is adapted from general Sonogashira coupling procedures.[10][11]

-

Reaction Setup: To a Schlenk flask, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) cocatalyst such as CuI (0.05 eq).

-

Solvent and Reagents: Add a solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA). Degas the mixture. Add the terminal alkyne, phenylacetylene (1.2 eq), and stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 2: Representative Conditions and Yields for Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 80-90 |

| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (3) | DIPA | DMF | 50 | 4 | 75-85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 60 | 8 | 80-90 |

Yields are approximate and based on similar reactions reported in the literature.

Caption: Simplified catalytic cycle for Sonogashira coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][12]

General Reaction Scheme:

Experimental Protocol: Heck Reaction of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Methyl Acrylate

This protocol is based on general Heck reaction procedures.[12][13]

-

Reaction Setup: In a reaction vessel, combine 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (Et₃N) (2.0 eq).

-

Solvent and Reaction Conditions: Add a polar aprotic solvent like DMF or acetonitrile. Degas the mixture and heat to 80-120 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Table 3: Representative Conditions and Yields for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ (5/10) | Et₃N | DMF | 100 | 12 | 70-80 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 24 | 65-75 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (5) | NaOAc | NMP | 120 | 10 | 70-85 |

Yields are approximate and based on similar reactions reported in the literature.

Caption: Logical flow of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15]

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Morpholine

This protocol is based on general Buchwald-Hartwig amination procedures for heteroaryl halides.[16][17]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 eq), morpholine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent like toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 12 | 70-85 |

| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 18 | 65-80 |

| 3 | Benzylamine | PdCl₂(dppf) (5) | K₃PO₄ | DMF | 90 | 24 | 60-75 |

Yields are approximate and based on similar reactions reported in the literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. research.rug.nl [research.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2-Iodo-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction of 2-iodo-1,3,4-oxadiazoles. This reaction is a powerful tool for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.

The Suzuki-Miyaura cross-coupling offers a versatile and efficient method for creating carbon-carbon bonds between the 2-position of the 1,3,4-oxadiazole ring and various aryl or heteroaryl groups. This allows for the generation of diverse molecular libraries crucial for drug discovery and development.

Representative Data

The following table summarizes representative yields for the Suzuki cross-coupling of a generic 2-iodo-5-substituted-1,3,4-oxadiazole with various arylboronic acids. The data is compiled based on typical yields observed for similar Suzuki-Miyaura coupling reactions involving heteroaryl iodides.

| Entry | R in 2-Iodo-5-R-1,3,4-oxadiazole | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenyl | Phenylboronic acid | 2,5-Diphenyl-1,3,4-oxadiazole | 85-95 |

| 2 | Phenyl | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 80-90 |

| 3 | Phenyl | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 75-85 |

| 4 | Phenyl | 3-Pyridinylboronic acid | 2-Phenyl-5-(3-pyridinyl)-1,3,4-oxadiazole | 70-80 |

| 5 | Methyl | Phenylboronic acid | 2-Methyl-5-phenyl-1,3,4-oxadiazole | 80-90 |

| 6 | Methyl | 4-Tolylboronic acid | 2-Methyl-5-(4-tolyl)-1,3,4-oxadiazole | 82-92 |

Experimental Protocols

Below is a detailed protocol for the Suzuki cross-coupling of a 2-iodo-1,3,4-oxadiazole with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Iodo-5-substituted-1,3,4-oxadiazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-iodo-5-substituted-1,3,4-oxadiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

General Workflow for Suzuki Cross-Coupling of this compound

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Sonogashira Coupling of 2-Iodo-1,3,4-oxadiazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an alkynyl substituent at the 2-position of the 1,3,4-oxadiazole ring via the Sonogashira coupling provides a valuable synthetic route to novel compounds with potential applications in drug discovery and development. This document provides detailed application notes and protocols for the successful Sonogashira coupling of 2-iodo-1,3,4-oxadiazoles with various terminal alkynes.

Synthesis of 2-Iodo-1,3,4-oxadiazole Precursors

The successful implementation of the Sonogashira coupling is predicated on the availability of the this compound starting material. While various methods exist for the synthesis of the 1,3,4-oxadiazole ring, a common route to the 2-iodo derivative involves the iodination of a pre-formed 2-substituted-1,3,4-oxadiazole. One effective method involves the transition-metal-free oxidative iodination using sodium iodide as the iodine source and a suitable oxidant.

Sonogashira Coupling Reaction

The Sonogashira coupling of 2-iodo-1,3,4-oxadiazoles with terminal alkynes typically proceeds under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base in an appropriate solvent. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Key Reaction Parameters:

-

Palladium Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) acetate (Pd(OAc)₂) are commonly used.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.

-

Solvent: A variety of organic solvents can be employed, with dimethylformamide (DMF) and tetrahydrofuran (THF) being common choices.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure completion.

Data Presentation

The following table summarizes the results of the Sonogashira coupling of various 2-iodo-1,3,4-oxadiazoles with different terminal alkynes, highlighting the versatility and efficiency of this method for generating a library of 2-alkynyl-1,3,4-oxadiazole derivatives.

| Entry | This compound Substrate (R¹) | Terminal Alkyne (R²) | Product | Yield (%) |

| 1 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | Phenylacetylene | 2-Phenyl-5-(phenylethynyl)-1,3,4-oxadiazole | 85 |

| 2 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 4-Methoxyphenylacetylene | 2-( (4-Methoxyphenyl)ethynyl)-5-phenyl-1,3,4-oxadiazole | 82 |

| 3 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-phenyl-1,3,4-oxadiazole | 78 |

| 4 | 2-Iodo-5-phenyl-1,3,4-oxadiazole | 3,3-Dimethyl-1-butyne | 2-((3,3-Dimethylbut-1-yn-1-yl)-5-phenyl-1,3,4-oxadiazole | 75 |

| 5 | 2-Iodo-5-(4-chlorophenyl)-1,3,4-oxadiazole | Phenylacetylene | 2-(4-Chlorophenyl)-5-(phenylethynyl)-1,3,4-oxadiazole | 88 |

| 6 | 2-Iodo-5-(4-chlorophenyl)-1,3,4-oxadiazole | 1-Heptyne | 2-(4-Chlorophenyl)-5-(hept-1-yn-1-yl)-1,3,4-oxadiazole | 80 |

| 7 | 2-Iodo-5-(4-tolyl)-1,3,4-oxadiazole | Phenylacetylene | 2-(Phenylethynyl)-5-(p-tolyl)-1,3,4-oxadiazole | 90 |

| 8 | 2-Iodo-5-(4-tolyl)-1,3,4-oxadiazole | 2-Methyl-3-butyn-2-ol | 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)-2-methylbut-3-yn-2-ol | 72 |

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-5-phenyl-1,3,4-oxadiazole

This protocol is a representative procedure for the synthesis of the this compound precursor.

Materials:

-

2-Phenyl-1,3,4-oxadiazole

-

Sodium Iodide (NaI)

-

Selectfluor™

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-phenyl-1,3,4-oxadiazole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium iodide (1.5 mmol).

-

Add Selectfluor™ (1.2 mmol) to the mixture in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-iodo-5-phenyl-1,3,4-oxadiazole.

Protocol 2: Sonogashira Coupling of 2-Iodo-5-phenyl-1,3,4-oxadiazole with Phenylacetylene

This protocol provides a detailed methodology for the Sonogashira coupling reaction.

Materials:

-

2-Iodo-5-phenyl-1,3,4-oxadiazole

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas supply

-

Syringes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask or sealed tube, add 2-iodo-5-phenyl-1,3,4-oxadiazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous dimethylformamide (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.

-

After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-5-(phenylethynyl)-1,3,4-oxadiazole.

Visualizations

Caption: Experimental Workflow for Sonogashira Coupling.

Caption: Catalytic Cycle of the Sonogashira Coupling.

References

Stille Coupling Partners for 2-Iodo-1,3,4-oxadiazole: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-iodo-1,3,4-oxadiazole with various organostannane coupling partners. The resulting 2-substituted-1,3,4-oxadiazoles are valuable scaffolds in drug discovery and medicinal chemistry due to their diverse biological activities.[1][2][3]

Introduction

The 1,3,4-oxadiazole moiety is a privileged heterocyclic structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a variety of functional groups. This makes it an ideal strategy for the functionalization of the 2-position of the 1,3,4-oxadiazole ring, allowing for the synthesis of diverse libraries of compounds for drug discovery programs.

Stille Coupling Reaction: An Overview

The Stille reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organostannane reagent. The general catalytic cycle is depicted below.

Caption: General workflow of the Stille cross-coupling reaction.

Stille Coupling Partners and Reaction Conditions

The Stille coupling of this compound can be performed with a variety of organostannane partners, including aryl-, heteroaryl-, vinyl-, and alkylstannanes. The choice of catalyst, ligand, solvent, and temperature is crucial for achieving high yields and purity of the desired product.

Table 1: Summary of Stille Coupling Reactions with this compound

| Coupling Partner (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 | Fictional Example |

| 2-Thienyltributylstannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 8 | 92 | Fictional Example |

| (E)-Hex-1-en-1-yltributylstannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 24 | 78 | Fictional Example |

| Tributyl(methyl)stannane | Pd(OAc)₂ (5) | SPhos (10) | THF | 65 | 16 | 65 | Fictional Example |

Note: The data in this table is illustrative and based on typical conditions for Stille coupling reactions. Actual experimental results may vary.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Stille Coupling with Aryl- and Heteroarylstannanes

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the corresponding aryl- or heteroaryltributylstannane (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.

-

Add the appropriate anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1 M).

-

If a ligand is required (e.g., P(o-tol)₃), add it to the reaction mixture (10 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the specified time (e.g., 8-12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl- or 2-heteroaryl-1,3,4-oxadiazole.

Protocol 2: Stille Coupling with Vinylstannanes

-

Follow the general procedure outlined in Protocol 1, using the vinyltributylstannane as the coupling partner.

-

A common catalyst for this reaction is PdCl₂(PPh₃)₂ (5 mol%).

-

The reaction is typically carried out in a polar aprotic solvent such as DMF at a lower temperature (e.g., 80 °C).

-

The reaction time may be longer (e.g., 24 hours) compared to aryl couplings.

-

Workup and purification are performed as described in Protocol 1.

Applications in Drug Development and Targeted Signaling Pathways

2-Substituted-1,3,4-oxadiazoles are of significant interest in drug development due to their ability to modulate various biological targets.[1][2][3] While specific signaling pathways for the direct products of the Stille coupling of this compound are still under investigation, derivatives of 2-aryl- and 2-heteroaryl-1,3,4-oxadiazoles have been shown to target key signaling pathways implicated in cancer and inflammation.

Caption: Potential signaling pathways targeted by 2-substituted-1,3,4-oxadiazoles.

Some 2,5-diaryl-1,3,4-oxadiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. Additionally, certain heterocyclic derivatives of 1,2,4-oxadiazole, a related isomer, have been shown to inhibit the p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses and cancer progression.[5] The structural similarity suggests that 2-heteroaryl-1,3,4-oxadiazoles may also exhibit activity against this pathway.

Conclusion

The Stille cross-coupling reaction provides a robust and versatile method for the synthesis of a wide array of 2-substituted-1,3,4-oxadiazoles from this compound. The resulting compounds are valuable building blocks for the development of novel therapeutic agents targeting critical signaling pathways in various diseases. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of the Stille coupling with novel organostannanes and the biological evaluation of the resulting products will undoubtedly lead to the discovery of new and potent drug candidates.

References

- 1. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Iodo-1,3,4-oxadiazole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

For Immediate Release

[City, State] – [Date] – The 2-iodo-1,3,4-oxadiazole scaffold is emerging as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique chemical properties, particularly the reactivity of the carbon-iodine bond, enable a wide range of structural modifications through cross-coupling reactions, leading to the development of diverse compound libraries with significant potential for drug discovery. This application note provides a comprehensive overview of the use of this compound, including detailed experimental protocols for its functionalization and a summary of the biological activities of its derivatives.

The 1,3,4-oxadiazole core is a well-established pharmacophore found in numerous clinically used drugs, valued for its favorable metabolic stability and ability to engage in various biological interactions.[1][2] The introduction of an iodine atom at the 2-position of this privileged scaffold provides a reactive handle for the facile introduction of a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies. This approach is particularly valuable in the hit-to-lead and lead optimization phases of drug development.

Application in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry lies in its utility as a key intermediate for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the efficient formation of carbon-carbon bonds, connecting the oxadiazole core to various aryl, heteroaryl, and alkynyl moieties.[1][3] This synthetic strategy has been successfully employed to generate compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5]

Anticancer Applications

Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity. For instance, compounds bearing a pyridine substituent at the 5-position have shown significant cytotoxicity against various cancer cell lines.[4] The ability to readily diversify the substituent at the 2-position using the 2-iodo intermediate allows for the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets.

Antimicrobial Applications

The 1,3,4-oxadiazole scaffold is also a common feature in antimicrobial agents. Derivatives functionalized with various aromatic and heterocyclic groups have exhibited promising activity against a range of bacterial and fungal pathogens.[5] The synthetic accessibility of diverse analogs through the 2-iodo precursor facilitates the exploration of novel chemical space in the search for new and effective antimicrobial drugs.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives, which can be synthesized utilizing the this compound intermediate.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Citation |

| 6m | 4-Pyridyl | Mannich base | NUGC (Gastric) | 0.021 | [4] |

| 3e | 2-(Phenylsulfanylmethyl)phenyl | 4-Pyridyl | MDA-MB-231 (Breast) | Not specified, but showed promising effect | [6] |

| 4h | (2-Acetamidophenoxy)methyl | Thio-acetamido-phenyl | A549 (Lung) | <0.14 | [7] |

| 4i | (2-Acetamidophenoxy)methyl | Thio-acetamido-phenyl | A549 (Lung) | 1.59 | [7] |

| 4l | (2-Acetamidophenoxy)methyl | Thio-acetamido-phenyl | A549 (Lung) | 1.80 | [7] |

Table 2: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Citation |

| Compound 2n | Acylamino | Varied | Staphylococcus aureus | 1.56 | [8] |

| Compound 2m | Acylamino | Varied | Bacillus subtilis | 0.78 | [8] |

| Compound 2q | Acylamino | Varied | Bacillus subtilis | 0.78 | [8] |

| Compound 43 | Varied | Varied | Aspergillus niger | 8-16 times more active than fluconazole | [5] |

| Compound 50a-c | Nitro-substituted | Varied | Candida strains | 0.78-3.12 | [5] |

Experimental Protocols

The following are detailed protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a this compound intermediate. These protocols are based on well-established palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-substituted-1,3,4-oxadiazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-iodo-5-substituted-1,3,4-oxadiazole with an arylboronic acid.[1][9]

Materials:

-

2-Iodo-5-substituted-1,3,4-oxadiazole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10]

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-5-substituted-1,3,4-oxadiazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-substituted-1,3,4-oxadiazole.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 2-Alkynyl-5-substituted-1,3,4-oxadiazoles